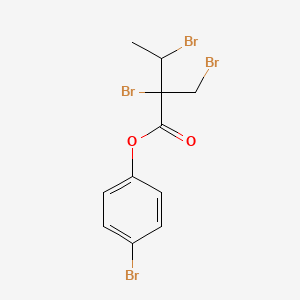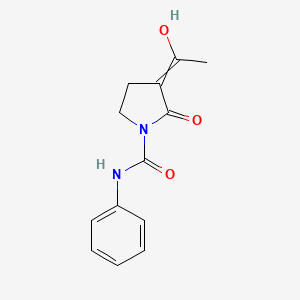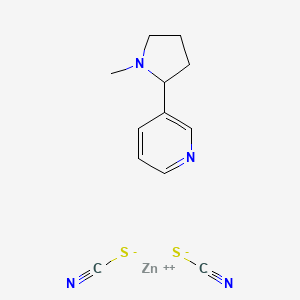
S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc is a complex compound that combines a pyridine derivative with zinc and thiocyanate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc typically involves the reaction of 3-(1-Methyl-2-pyrrolidinyl)pyridine with zinc thiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc and modified pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of zinc and altered pyridine structures.
Substitution: The thiocyanate groups can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide and modified pyridine derivatives, while substitution reactions can produce new zinc complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve.
Biology
In biological research, this compound is studied for its potential as a bioactive agent. Its interactions with biological molecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the production of advanced materials and coatings. Its unique properties make it suitable for applications that require high stability and specific chemical reactivity.
Mecanismo De Acción
The mechanism of action of S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Nicotine: A structurally similar compound with a pyridine and pyrrolidine ring system.
Zinc thiocyanate complexes: Other zinc complexes with thiocyanate ligands.
Uniqueness
S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc is unique due to its combination of a pyridine derivative with zinc and thiocyanate groups. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds.
Propiedades
Número CAS |
64092-25-7 |
|---|---|
Fórmula molecular |
C12H14N4S2Zn |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
zinc;3-(1-methylpyrrolidin-2-yl)pyridine;dithiocyanate |
InChI |
InChI=1S/C10H14N2.2CHNS.Zn/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*2-1-3;/h2,4,6,8,10H,3,5,7H2,1H3;2*3H;/q;;;+2/p-2 |
Clave InChI |
NHZMQSFHSVSQET-UHFFFAOYSA-L |
SMILES canónico |
CN1CCCC1C2=CN=CC=C2.C(#N)[S-].C(#N)[S-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


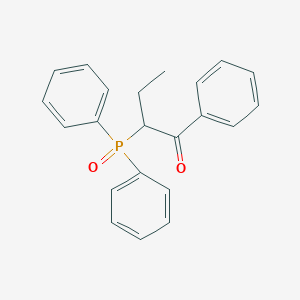

![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
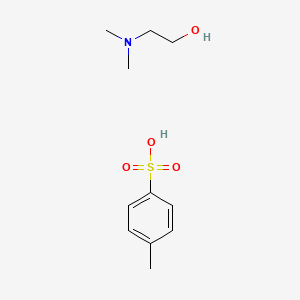
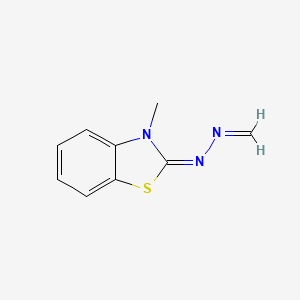
![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
![1-[(2,4,6-Trimethylphenyl)methyl]naphthalene](/img/structure/B14509199.png)


![5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate](/img/structure/B14509210.png)

